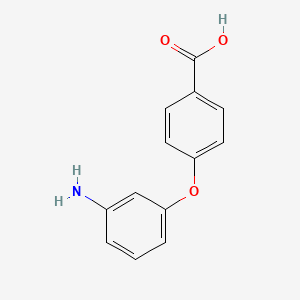

4-(3-Aminophenoxy)benzoic acid

Overview

Description

“4-(3-Aminophenoxy)benzoic acid” is a chemical compound with the molecular formula C13H11NO3 . It is a yellow to brown solid at room temperature .

Molecular Structure Analysis

The molecular structure of “4-(3-Aminophenoxy)benzoic acid” is represented by the InChI code1S/C13H11NO3/c14-10-2-1-3-12(8-10)17-11-6-4-9(5-7-11)13(15)16/h1-8H,14H2,(H,15,16) . The molecular weight of this compound is 229.24 g/mol . Physical And Chemical Properties Analysis

“4-(3-Aminophenoxy)benzoic acid” is a yellow to brown solid at room temperature . It has a molecular weight of 229.24 g/mol .Scientific Research Applications

Synthesis of Star-Shaped Oligoimides

4-(3-Aminophenoxy)benzoic acid: is utilized in the synthesis of star-shaped oligoimides through high-temperature polycondensation . These oligoimides have terminal amino groups and exhibit solubility in organic solvents, which can be advantageous for creating polymer nanoparticles of the “core-shell” type. This method allows for the control of molecular design and the synthesis of complex structures like block copolymer stars and dendritic stars.

Catalysis in Polycondensation Reactions

The compound serves as a catalyst in polycondensation reactions, particularly in the synthesis of polyimides . It facilitates the formation of polyamic acids and their subsequent imidization, which is crucial for developing polymers with high physical and mechanical characteristics. This catalytic role is significant for involving low reactivity diamines in the synthesis process.

Photocatalytic Decomposition of Antibiotics

In the field of environmental science, 4-(3-Aminophenoxy)benzoic acid derivatives have been used as photocatalysts for the decomposition of antibiotics . This application is critical for addressing the issue of antibiotic contamination in water bodies and developing sustainable methods for water treatment.

Raman Spectroscopy and Pressure Studies

The benzoic acid derivatives, including 4-(3-Aminophenoxy)benzoic acid , are studied using Raman spectroscopy under pressure to understand their physical properties . These studies are essential for material research and pharmaceutical applications, providing insights into the structure-property relations of these compounds.

Research and Development of New Materials

This compound is also significant in the research and development of new materials. Its unique properties make it a valuable resource for scientists looking to innovate and create materials with specific desired characteristics .

High-Pressure Behavior Analysis

The high-pressure behavior of 4-(3-Aminophenoxy)benzoic acid and its derivatives is of particular interest in the pharmaceutical industry . Understanding how these compounds behave under pressure can lead to better insights into tablet formation and the stability of pharmaceuticals.

Safety and Hazards

Mechanism of Action

Target of Action

It is known that benzoic acid derivatives, such as this compound, often interact with various enzymes and receptors in the body .

Mode of Action

It can be inferred from the properties of similar compounds that it may interact with its targets through hydrogen bonding and hydrophobic interactions .

Biochemical Pathways

For instance, they are known to be involved in the shikimate and phenylpropanoid pathways, which are important for understanding the biosynthesis of individual phenolic compounds .

Pharmacokinetics

They are typically metabolized in the liver and excreted in the urine .

Result of Action

Benzoic acid derivatives are known to have various biological effects, including antimicrobial, antifungal, and antiviral activities .

properties

IUPAC Name |

4-(3-aminophenoxy)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO3/c14-10-2-1-3-12(8-10)17-11-6-4-9(5-7-11)13(15)16/h1-8H,14H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBSWHOWJHICZQW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OC2=CC=C(C=C2)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90594281 | |

| Record name | 4-(3-Aminophenoxy)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90594281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

165250-87-3 | |

| Record name | 4-(3-Aminophenoxy)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90594281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does 4-(3-Aminophenoxy)benzoic acid contribute to the properties of Vapor-Grown Carbon Nanofiber (VGCNF) reinforced nanocomposites?

A1: 4-(3-Aminophenoxy)benzoic acid is key to enhancing the interaction between VGCNFs and the polymer matrix. [, ] The amine group of the acid reacts with the VGCNFs, creating functionalized H2N-VGCNFs. [] These functionalized nanofibers are then incorporated into the polyimide matrix during the synthesis process. [, ] This in-situ polymerization method, using 4-(3-Aminophenoxy)benzoic acid as a linker, is believed to improve the dispersion of VGCNFs within the polyimide, ultimately leading to enhanced mechanical and thermal properties of the resulting nanocomposite. []

Q2: What are the advantages of using 4-(3-Aminophenoxy)benzoic acid in the synthesis of polyimide nanocomposites compared to incorporating pristine VGCNFs?

A2: Utilizing 4-(3-Aminophenoxy)benzoic acid to functionalize VGCNFs offers several advantages over directly incorporating pristine VGCNFs. Firstly, the functionalization enhances the compatibility between the hydrophobic VGCNFs and the hydrophilic polyimide matrix. [] This improved compatibility leads to a more homogeneous dispersion of VGCNFs throughout the matrix, preventing aggregation and maximizing their reinforcing effect. [] Secondly, the covalent bonding between the functionalized VGCNFs and the polyimide matrix provides stronger interfacial adhesion, resulting in enhanced load transfer and improved mechanical properties of the nanocomposite. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1H-pyrrolo[3,2-c]pyridine-3-carboxaldehyde](/img/structure/B1319988.png)

![5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine hydrochloride](/img/structure/B1320004.png)

![(9H-Fluoren-9-YL)methyl 2,4-dichloro-7,8-dihydropyrido[4,3-D]pyrimidine-6(5H)-carboxylate](/img/structure/B1320005.png)

![Ethyl 3-chloro-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate](/img/structure/B1320006.png)